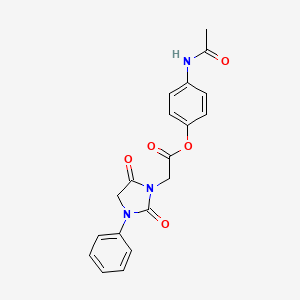

4-(ACETYLAMINO)PHENYL 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)ACETATE

Description

4-(Acetylamino)phenyl 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)acetate is a synthetic organic compound characterized by two key structural motifs:

For instance, imidazolidinone derivatives are often synthesized via cyclization reactions or condensation of amino esters with carbonyl compounds, as seen in similar methodologies . The compound’s ester linkage and aromatic substituents align with pharmacophores commonly explored in medicinal chemistry for anti-inflammatory or enzyme-inhibitory applications.

Properties

IUPAC Name |

(4-acetamidophenyl) 2-(2,5-dioxo-3-phenylimidazolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-13(23)20-14-7-9-16(10-8-14)27-18(25)12-22-17(24)11-21(19(22)26)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUVZWUCTFBAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)CN2C(=O)CN(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ACETYLAMINO)PHENYL 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)ACETATE typically involves multi-step organic reactions. One common method involves the reaction of 4-acetylaminophenol with 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)acetic acid under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts, solvents, and controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(ACETYLAMINO)PHENYL 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)ACETATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(ACETYLAMINO)PHENYL 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)ACETATE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(ACETYLAMINO)PHENYL 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolo-Isoxazoline Derivatives ()

The compound 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl) imidazolo]-Δ²-isoxazoline shares a heterocyclic core (imidazolo-isoxazoline) and ester functionalities. Key differences include:

- Synthesis: Prepared via acetylation of a precursor with acetic anhydride, contrasting with the target compound’s likely route involving imidazolidinone ring formation .

Ethyl Benzoate Derivatives ()

Compounds such as I-6230 and I-6473 feature ethyl benzoate backbones with pyridazine or isoxazole substituents. Structural parallels include:

- Ester linkages : Both the target compound and derivatives utilize ester groups for solubility modulation.

- Aromatic systems: The phenyl and heteroaromatic rings in compounds may influence π-π stacking interactions, whereas the target compound’s imidazolidinone ring offers hydrogen-bonding sites .

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

Biological Activity

4-(Acetylamino)phenyl 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)acetate is a synthetic compound with potential therapeutic applications. Its structure incorporates both acetylamino and imidazolidinyl moieties, which are known to influence biological activity significantly. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological properties, and relevant case studies.

The compound belongs to the class of phenylpyrrolidines and features a complex molecular structure that allows for various interactions with biological systems. Its molecular formula is , with a molecular weight of approximately 300.31 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the nervous system. This inhibition can lead to enhanced cholinergic transmission, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant AChE inhibitory activity. For instance, a related compound showed an IC50 value of 2.7 µM against AChE, indicating potent inhibitory effects .

In Vivo Studies

In vivo studies involving animal models have shown that administration of compounds with similar structures can lead to improvements in cognitive functions, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders.

Case Studies

- Alzheimer's Disease Treatment : A study explored the efficacy of imidazolidinyl derivatives in improving memory retention in rodent models. The results indicated that these compounds could significantly enhance cognitive performance compared to control groups .

- CYP Enzyme Inhibition : Another investigation focused on the inhibition of cytochrome P450 enzymes by derivatives related to our compound. These enzymes play a crucial role in drug metabolism, and their inhibition can lead to increased bioavailability of therapeutic agents .

Comparative Analysis

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Structure | AChE Inhibitor | TBD |

| Related Compound A | Structure | AChE Inhibitor | 2.7 µM |

| Related Compound B | Structure | CYP Enzyme Inhibitor | TBD |

Q & A

Q. What are the optimized synthetic routes for 4-(acetylamino)phenyl 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions under reflux with acetic acid as a catalyst/solvent. For example:

- Dissolve precursors (e.g., substituted imidazolidinone derivatives) in ethanol or acetic acid.

- Add glacial acetic acid (5 drops) and reflux for 3–5 hours ().

- Purify via recrystallization using DMF/acetic acid mixtures ().

- Critical Parameters : Reaction time (3–5 hours), solvent polarity, and stoichiometric ratios (e.g., 0.1–0.11 mol of aldehyde derivatives) significantly affect yield ().

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., acetylaminophenyl and imidazolidinone groups) ().

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm) from acetate and imidazolidinone moieties ().

- X-ray Diffraction : Resolve crystal structure ambiguities, particularly steric effects from the phenyl group ().

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodological Answer :

- Use in vitro assays (e.g., cytotoxicity or enzyme inhibition) with controlled replicates.

- Follow split-split plot designs (randomized blocks) to test variables like concentration gradients and exposure times ().

- Include positive/negative controls (e.g., doxorubicin for cytotoxicity) and validate via ANOVA (p < 0.05) ().

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity or bioactivity be systematically analyzed?

- Methodological Answer :

- Root-Cause Analysis : Compare solvent systems (e.g., ethanol vs. acetic acid) and catalytic conditions ().

- Statistical Validation : Apply multivariate regression to isolate variables (e.g., temperature, pH) causing discrepancies ().

- Case Study : If bioactivity varies, assess purity via HPLC (>95%) and confirm stability under assay conditions ().

Q. What experimental strategies can elucidate the environmental fate of this compound?

- Methodological Answer :

- Environmental Partitioning : Measure log (octanol-water) to predict bioavailability ().

- Degradation Studies : Simulate abiotic (UV light, hydrolysis) and biotic (microbial) degradation pathways ().

- Ecotoxicity : Use Daphnia magna or algae growth inhibition assays at varying concentrations (0.1–100 mg/L) ().

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cyclooxygenase) ().

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic effects of the acetylaminophenyl group ().

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.